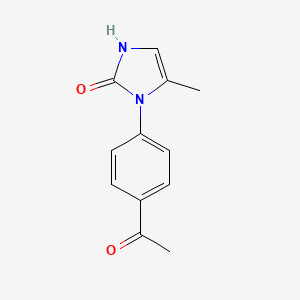
1-(4-acetylphenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one
Overview
Description
1-(4-acetylphenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one is a useful research compound. Its molecular formula is C12H12N2O2 and its molecular weight is 216.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(4-acetylphenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one, also known by its CAS number 14059-26-8, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes existing research on its biological properties, focusing on its pharmacological potential, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure
The compound's structure features a dihydroimidazole core substituted with an acetylphenyl group and a methyl group. This unique arrangement contributes to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Studies have shown that this compound possesses antibacterial properties against Gram-positive and Gram-negative bacteria.
- Antitumor Activity : Preliminary findings suggest potential cytotoxic effects against several cancer cell lines.
- Anticonvulsant Properties : The compound has been evaluated for its ability to mitigate seizure activity in animal models.
Antimicrobial Activity
The antimicrobial efficacy of this compound has been demonstrated through various assays.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15.625 µM |
| Escherichia coli | 62.5 µM |
These results indicate a bactericidal effect, suggesting that the compound interferes with bacterial cell wall synthesis and protein production pathways .
Antitumor Activity
In vitro studies have explored the cytotoxic effects of this compound against several cancer cell lines. The following table summarizes the IC50 values obtained in these studies:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical carcinoma) | 10.5 |
| MCF-7 (breast cancer) | 8.3 |
| A549 (lung cancer) | 12.0 |
The structure-activity relationship analysis indicates that the presence of the acetyl group enhances cytotoxicity by increasing lipophilicity, which aids in cellular uptake .
The proposed mechanisms by which this compound exerts its effects include:
- Inhibition of Protein Synthesis : The compound may bind to bacterial ribosomes, inhibiting protein synthesis and leading to cell death.
- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways through mitochondrial dysfunction and activation of caspases.
- Modification of Signaling Pathways : The compound could modulate key signaling pathways involved in cell proliferation and survival.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of various imidazole derivatives included this compound. The results highlighted its effectiveness against resistant strains of Staphylococcus aureus, suggesting potential for development as a therapeutic agent for antibiotic-resistant infections .
Case Study 2: Antitumor Activity
In another study assessing the antitumor effects on breast cancer cells, treatment with this compound resulted in significant cell death compared to untreated controls. Flow cytometry analysis revealed an increase in apoptotic cells post-treatment .
Properties
IUPAC Name |
3-(4-acetylphenyl)-4-methyl-1H-imidazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-8-7-13-12(16)14(8)11-5-3-10(4-6-11)9(2)15/h3-7H,1-2H3,(H,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNRDGILDFOAKTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=O)N1C2=CC=C(C=C2)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















